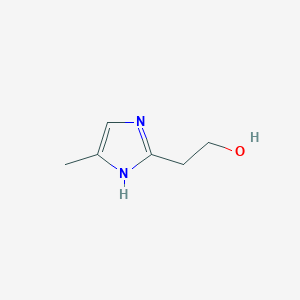
(2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)methanol is a heterocyclic organic molecule It features a pyrimidine ring fused with a dihydropyran ring and a methanol group attached to the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the dihydropyran moiety and finally the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and automated systems to maintain consistency and efficiency.
化学反应分析
Types of Reactions
(2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学研究应用
(2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)methanol: has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- (2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)ethanol
- (2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)propane
- (2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)butane
Uniqueness
(2-(3,6-Dihydro-2H-pyran-4-yl)pyrimidin-4-yl)methanol: is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its methanol group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
属性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
[2-(3,6-dihydro-2H-pyran-4-yl)pyrimidin-4-yl]methanol |
InChI |
InChI=1S/C10H12N2O2/c13-7-9-1-4-11-10(12-9)8-2-5-14-6-3-8/h1-2,4,13H,3,5-7H2 |
InChI 键 |
JOPROMSBYZTXTC-UHFFFAOYSA-N |
规范 SMILES |
C1COCC=C1C2=NC=CC(=N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


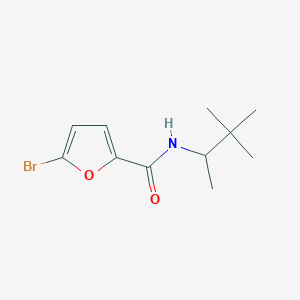
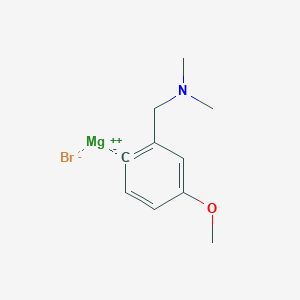
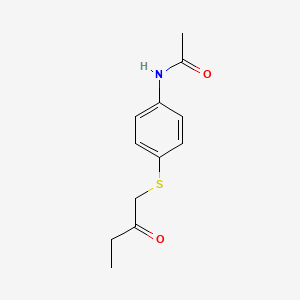
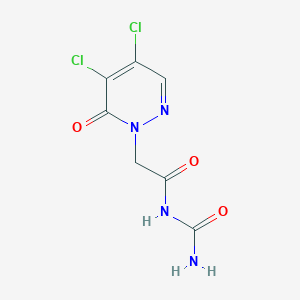
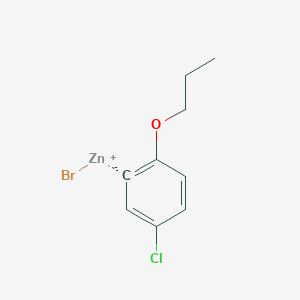
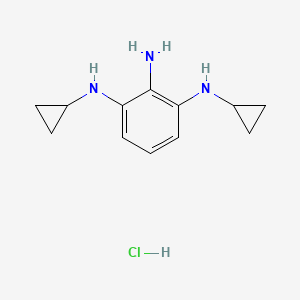
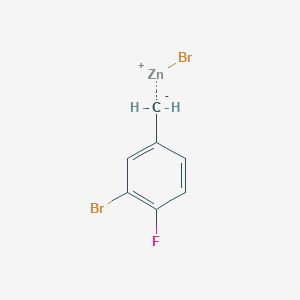
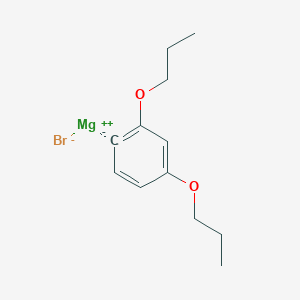



![n-(4-Chlorobenzyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14900891.png)
